1,2-Diiodo-4,5-dinitrobenzene
Description
The Significance of Dinitrobenzene Scaffolds in Advanced Synthetic Chemistry
The dinitrobenzene framework is a cornerstone in modern organic synthesis, primarily due to the profound influence of its two nitro groups. These strong electron-withdrawing groups render the aromatic ring highly electron-deficient, a property that chemists strategically exploit to modulate the molecule's reactivity. This electronic feature is fundamental to its role in a variety of applications, from the synthesis of dyes and pigments to the development of complex molecules in medicinal chemistry and materials science. cymitquimica.com
In pharmaceutical research, dinitrobenzene scaffolds are integral to the design of novel therapeutic agents. For instance, they form the core of certain inhibitors designed to target enzymes in pathogens like Mycobacterium tuberculosis. nih.gov The structural and electronic properties of the dinitrobenzene unit can be finely tuned through further functionalization, allowing for the optimization of biological activity. nih.gov Furthermore, these scaffolds are employed as versatile building blocks in the creation of larger, three-dimensional molecular architectures, such as spirocycles, which are of increasing interest in drug discovery programs. rsc.org The predictable reactivity of the dinitrobenzene core allows for its incorporation into complex synthetic pathways, leading to structurally diverse and pharmaceutically relevant compounds. rsc.orgresearchgate.net
Overview of Halogenated Dinitrobenzenes as Versatile Synthetic Intermediates
The introduction of halogen atoms onto the dinitrobenzene scaffold dramatically expands its synthetic utility, creating a class of exceptionally versatile intermediates. cymitquimica.comchim.it Halogenated dinitrobenzenes combine the strong electron-withdrawing nature of the nitro groups with the reactivity of the carbon-halogen bond. This combination makes the aromatic ring susceptible to a range of transformations, most notably nucleophilic aromatic substitution (SNAr) reactions, where the halogen acts as an excellent leaving group. cymitquimica.com
Compounds such as 1,2-dichloro-4,5-dinitrobenzene (B1583372) and 1,2-difluoro-4,5-dinitrobenzene (B1590526) are common starting materials in multi-step syntheses. researchgate.net The reactivity of the halogens allows for their displacement by a wide array of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward route to highly functionalized aromatic compounds. researchgate.net Beyond substitution, the nitro groups can be readily reduced to amino groups, opening up another avenue for molecular elaboration, such as the formation of heterocyclic rings. This dual reactivity makes halogenated dinitrobenzenes powerful building blocks for creating materials with unique electronic properties, such as fluorescent probes and components for organic electronics, as well as for synthesizing novel polymers and pharmaceutical candidates. chemimpex.com
Research Focus: Strategic Importance of 1,2-Diiodo-4,5-dinitrobenzene within the Context of Aromatic Functionalization
Within the family of halogenated dinitrobenzenes, this compound stands out due to the unique properties of the iodine substituent. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive substrates in a variety of metal-catalyzed cross-coupling reactions. This reactivity is a cornerstone of modern aromatic functionalization, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. mountainscholar.org
The strategic placement of two iodine atoms adjacent to each other, and activated by two ortho-nitro groups, makes this compound a particularly valuable precursor. This arrangement is ideal for the regioselective synthesis of complex molecules. For example, it can serve as a starting material for creating fused polycyclic aromatic systems or for the sequential, controlled introduction of different functional groups through selective cross-coupling reactions like Suzuki or Sonogashira couplings. The compound serves as a precursor for various downstream products, including diamine derivatives which are themselves important building blocks for heterocyclic compounds like quinoxalines. chemsrc.com The high reactivity and specific substitution pattern of this compound thus provide a powerful tool for chemists to construct intricate molecular architectures that would be difficult to access through other synthetic routes.
Data Tables
Table 1: Chemical and Physical Properties of this compound This table outlines the key identifiers and physicochemical properties of the subject compound.
| Property | Value | Source |
| CAS Number | 29270-47-1 | chemsrc.com |
| Molecular Formula | C₆H₂I₂N₂O₄ | chemsrc.com |
| Molecular Weight | 419.90 g/mol | chemsrc.com |
| Exact Mass | 419.81000 | chemsrc.com |
| PSA (Polar Surface Area) | 91.64 Ų | chemsrc.com |
| LogP | 3.75860 | chemsrc.com |
| HS Code | 2904909090 | chemsrc.com |
Table 2: Comparison of 1,2-Dihalo-4,5-dinitrobenzene Derivatives This interactive table compares the properties of this compound with its fluoro, chloro, and bromo analogues, highlighting the influence of the halogen substituent.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Feature |
| 1,2-Difluoro-4,5-dinitrobenzene | C₆H₂F₂N₂O₄ | 204.09 | 85686-97-1 | Highly reactive in SNAr due to electronegative fluorine. nih.gov |
| 1,2-Dichloro-4,5-dinitrobenzene | C₆H₂Cl₂N₂O₄ | 236.99 | 6306-39-4 | Common intermediate; chlorine is a good leaving group. researchgate.netnih.govsigmaaldrich.com |
| 1,2-Dibromo-4,5-dinitrobenzene (B1640907) | C₆H₂Br₂N₂O₄ | 325.90 | 54558-18-8 | Intermediate reactivity between chloro and iodo derivatives. lookchem.comchemsrc.com |
| This compound | C₆H₂I₂N₂O₄ | 419.90 | 29270-47-1 | Highly reactive in metal-catalyzed cross-coupling reactions. chemsrc.com |
Properties
IUPAC Name |
1,2-diiodo-4,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2I2N2O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQQACPCRNDISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2I2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454090 | |
| Record name | 1,2-diiodo-4,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29270-47-1 | |
| Record name | 1,2-diiodo-4,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 1,2 Diiodo 4,5 Dinitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aromatic compounds bearing strong electron-withdrawing groups, such as nitro groups, are activated towards attack by nucleophiles. The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (an ipso attack) to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inlibretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
The iodine atoms in 1,2-diiodo-4,5-dinitrobenzene are potential leaving groups in SNAr reactions. The presence of two nitro groups, which are ortho and meta to one iodine and para and meta to the other, significantly influences the electron density at the ipso-carbons, making them electrophilic and thus susceptible to nucleophilic attack.
Specific studies detailing the reaction of this compound with hydroxide (B78521) ions and the direct spectroscopic observation of the corresponding Meisenheimer complexes are not extensively available in the surveyed literature. Generally, a Meisenheimer complex is a 1:1 adduct formed between an electron-poor arene and a nucleophile, serving as a key intermediate in SNAr reactions. libretexts.org For the analogous compound, 1,2-dichloro-4,5-dinitrobenzene (B1583372), reaction with hydroxide ions has been shown to proceed via the formation of Meisenheimer complexes, which can be characterized spectroscopically. scielo.brresearchgate.net In those reactions, both substitution of a halogen and, unusually, displacement of a nitro group can occur, depending on the reaction conditions. scielo.brresearchgate.net However, without direct experimental data, the specific behavior of the diiodo derivative remains to be elucidated.
Detailed research on the direct substitution of the iodine atoms in this compound by amines or other nitrogen-centered nucleophiles via an SNAr mechanism is not prominently featured in the available scientific literature. While SNAr reactions with amine nucleophiles are common for activated aryl halides, specific examples and kinetic data for the title compound are sparse. The primary reaction documented for this compound with nitrogen-containing reagents involves the reduction of its nitro groups rather than the displacement of its iodo substituents (see Section 3.2).
The mechanism for halogen displacement in compounds like this compound is expected to follow the general SNAr pathway (addition-elimination). The regioselectivity—that is, which of the two non-equivalent iodine atoms is preferentially substituted—is determined by the relative stability of the two possible Meisenheimer complex intermediates. researchgate.net
The stability of the Meisenheimer complex is dictated by how effectively the negative charge is delocalized, which is maximized when electron-withdrawing groups are positioned ortho and/or para to the site of nucleophilic attack. libretexts.orgresearchgate.net In this compound:
Attack at C-1 would be stabilized by the ortho nitro group at C-2 (by resonance and induction) and the para nitro group at C-4 (by resonance).
Attack at C-2 would be stabilized by the ortho nitro group at C-1 and the para nitro group at C-5.
Due to the symmetrical dinitro substitution pattern relative to the C1-C2 bond, the electronic factors governing the stability of the intermediates for attack at C-1 versus C-2 are very similar. Therefore, predicting the regioselectivity is not straightforward without computational modeling or experimental data. researchgate.netwuxiapptec.com Factors such as steric hindrance from the adjacent iodo group and the specific nature of the incoming nucleophile could also play a significant role in determining the preferred reaction site.
The displacement of a nitro group in SNAr reactions is less common than halogen displacement but can occur in highly activated systems. scielo.br For instance, the reaction of 1,2-dichloro-4,5-dinitrobenzene with aqueous hydroxide has been reported to yield 2-nitro-4,5-dichlorophenol, a product of nitro group substitution. scielo.brresearchgate.net This unusual reactivity highlights that under certain conditions, the NO₂ group can act as a leaving group. However, specific studies investigating the displacement of a nitro group from this compound by nucleophiles were not identified in the surveyed literature.
Substitution of Halogen Atoms by Diverse Nucleophiles
Reductive Transformations of Nitro Functionalities
The two nitro groups of this compound can be readily reduced to the corresponding amino groups. This transformation converts the strongly electron-withdrawing nitro substituents into strongly electron-donating amino groups, fundamentally altering the electronic properties of the aromatic ring.
The reduction product, 4,5-diiodo-1,2-benzenediamine , is listed as a downstream product of this compound in chemical databases, confirming the feasibility of this transformation. chemsrc.com
A common and effective method for this type of reduction is catalytic hydrogenation. Based on procedures for analogous molecules, this reaction can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like methanol. rsc.org This process typically proceeds with high yield and chemoselectivity, leaving the carbon-iodine bonds intact. The resulting ortho-diamine is a valuable synthetic intermediate, particularly for the synthesis of heterocyclic compounds like benzimidazoles. researchgate.netsemanticscholar.org
Structural Characterization and Solid State Analysis of 1,2 Diiodo 4,5 Dinitrobenzene and Analogs
Single-Crystal X-ray Diffraction Studies
Below is a table of expected geometric parameters for 1,2-diiodo-4,5-dinitrobenzene, based on data from analogous structures.
| Parameter | Expected Value Range | Description |
| C-I Bond Length | ~2.10 Å | The distance between a carbon atom of the benzene (B151609) ring and an iodine atom. |
| C-N Bond Length | ~1.47 Å | The distance between a carbon atom of the benzene ring and the nitrogen atom of a nitro group. |
| C-C Bond Length (Aromatic) | ~1.39 Å | The average distance between adjacent carbon atoms within the benzene ring. |
| C-C-I Bond Angle | ~120° | The angle formed by two adjacent ring carbons and an iodine atom. |
| C-C-N Bond Angle | ~120° | The angle formed by two adjacent ring carbons and the nitrogen atom of a nitro group. |
| O-N-O Bond Angle | ~125° | The angle within the nitro group. |
| Dihedral Angle (Ring-NO₂) | Variable | The twist angle between the plane of the benzene ring and the plane of the nitro group. researchgate.net |
Note: These values are estimations based on structurally similar compounds and may vary in the actual crystal structure.
The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of non-covalent interactions. nih.goviupac.org For this compound, these interactions are expected to include halogen bonding, π-π stacking, and dipole-dipole interactions involving the nitro groups. These forces collectively dictate the formation of a stable, three-dimensional supramolecular assembly. nih.govmdpi.com
A key feature in the crystal packing of iodo-substituted aromatic compounds is the halogen bond. acs.orgacs.org This is a highly directional, attractive interaction between an electrophilic region on the halogen atom (iodine, in this case) and a nucleophilic site, such as an oxygen atom of a nitro group on an adjacent molecule (C-I···O). acs.orgbeilstein-journals.org In analogs like 1,2-diiodo-4,5-dimethoxybenzene (B11539), C-I···O and C-I···I interactions are crucial in defining the crystal architecture, linking molecules into chains or sheets. uchile.clresearchgate.net For this compound, the powerful electron-withdrawing nature of the two nitro groups would make the iodine atoms more electrophilic, thus promoting strong halogen bonds with the oxygen atoms of the nitro groups of neighboring molecules.
Analysis of Crystal Packing Architectures and Intermolecular Interactions
Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides essential information about molecular structure, complementing the data obtained from X-ray diffraction.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular connectivity, showing which atoms are bonded to which. For this compound, ¹H NMR spectroscopy is particularly informative for verifying the substitution pattern on the benzene ring.
Due to the molecule's symmetry, the two hydrogen atoms are in chemically equivalent environments. Therefore, they are expected to produce a single signal (a singlet) in the ¹H NMR spectrum. The strong electron-withdrawing effects of the two nitro groups and the two iodine atoms would shift this signal significantly downfield compared to unsubstituted benzene (which resonates at ~7.3 ppm). The predicted chemical shift would be in the aromatic region, likely above 8.0 ppm.
Below is a table summarizing the predicted ¹H NMR data for this compound.
| Protons (Position) | Predicted Chemical Shift (δ) | Multiplicity | Integration |
| H-3, H-6 | > 8.0 ppm | Singlet (s) | 2H |
Note: The exact chemical shift would depend on the solvent used for the NMR analysis. This prediction is based on the known effects of nitro and iodo substituents on aromatic proton chemical shifts. Data from related compounds like 1,2-diiodobenzene (B1346971) shows aromatic protons in the 7.0-7.9 ppm range, and the addition of nitro groups would push this further downfield. chemicalbook.com
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy is a critical analytical technique for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the molecule's vibrational modes. For this compound, the IR spectrum is expected to be dominated by features arising from the nitro (NO₂) groups and the substituted benzene ring.
The most prominent absorptions are anticipated to be the asymmetric and symmetric stretching vibrations of the two nitro groups. In dinitrobenzene isomers, these groups are known to be vibrationally coupled. uni-plovdiv.bg For aromatic nitro compounds, the asymmetric stretching typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretching is observed between 1335-1370 cm⁻¹. uni-muenchen.de The presence of two adjacent nitro groups in the 4,5-positions may lead to distinct and strong absorption bands in these regions.
Vibrations associated with the aromatic ring also provide key information. The C-H stretching vibrations in the aromatic region are expected to appear above 3000 cm⁻¹. uni-muenchen.de The C-C stretching vibrations within the benzene ring typically occur in the 1400-1600 cm⁻¹ region. uni-muenchen.de Furthermore, the substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which can provide clues about the arrangement of the substituents.
The carbon-iodine (C-I) bond vibrations are found at lower frequencies, typically in the far-infrared region (below 600 cm⁻¹), due to the heavy mass of the iodine atom. The IR spectrum of the parent compound, 1,2-diiodobenzene, can be used as a reference for vibrations involving the iodinated benzene core. nist.gov
A summary of the expected characteristic vibrational modes for this compound is presented below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| Asymmetric NO₂ Stretch | R-NO₂ | ~1535 | Strong absorption |
| Symmetric NO₂ Stretch | R-NO₂ | ~1364 | Strong absorption |
| Aromatic C-C Stretch | Benzene Ring | ~1605 | Strong to medium absorption |
| Aromatic C-H Stretch | Ar-H | >3000 | Weak to medium absorption |
| C-I Stretch | Ar-I | <600 | Medium to strong absorption in the far-IR region |
Note: The exact wavenumbers are estimations based on data from analogous compounds and general spectroscopic principles. uni-muenchen.de
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₆H₂I₂N₂O₄. chemsrc.comepa.gov
Molecular Weight Confirmation: The nominal molecular weight of this compound is calculated to be approximately 419.90 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak ([M]⁺˙) corresponding to the monoisotopic mass of 419.8104 g/mol . epa.gov The presence of two iodine atoms would result in a characteristic isotopic pattern for the molecular ion.
Fragmentation Analysis: The fragmentation of this compound under electron ionization (EI) is expected to follow pathways common to aromatic nitro compounds and halogenated benzenes. rsc.org The analysis of closely related analogs, such as 1,2-dibromo-4,5-dinitrobenzene (B1640907), provides insight into these likely fragmentation routes. scispace.com
A primary fragmentation pathway for nitroaromatic compounds involves the loss of a nitro group (NO₂) or parts of it, such as the loss of nitric oxide (NO) followed by carbon monoxide (CO). rsc.org Therefore, significant fragment ions corresponding to [M-NO₂]⁺ and [M-NO]⁺ are anticipated. Subsequent losses of the second nitro group or its components are also highly probable.
Another major fragmentation route would involve the cleavage of the carbon-iodine bonds. The loss of an iodine radical (I˙) would lead to a prominent [M-I]⁺ ion. The sequential loss of both iodine atoms is also a possible pathway. Fragmentation of the benzene ring itself would likely occur after the initial loss of the substituent groups.
A table of expected key ions in the mass spectrum of this compound is provided below.
| Ion Formula | Description of Loss | Expected m/z (Monoisotopic) |
| [C₆H₂I₂N₂O₄]⁺˙ | Molecular Ion (M⁺˙) | 419.81 |
| [C₆H₂I₂NO₂]⁺ | Loss of NO₂ | 373.82 |
| [C₆H₂IN₂O₄]⁺ | Loss of I | 292.91 |
| [C₆H₂INO₂]⁺ | Loss of I and NO₂ | 246.92 |
| [C₆H₂N₂O₄]⁺˙ | Loss of both I atoms | 166.00 |
Note: The m/z values are calculated based on the monoisotopic mass of the most common isotopes. epa.gov
Computational and Theoretical Investigations of 1,2 Diiodo 4,5 Dinitrobenzene Reactivity and Structure
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has emerged as a crucial tool for investigating the electronic characteristics of 1,2-diiodo-4,5-dinitrobenzene and its analogues. These calculations offer insights into the molecule's stability, reactivity, and the distribution of electrons.
Studies on related dinitrobenzene compounds demonstrate the utility of DFT in understanding their structure and reactivity. For instance, in the case of 1,2-dichloro-4,5-dinitrobenzene (B1583372), a closely related molecule, DFT calculations (HF/6-31+G(d)) have been used to predict the stability of its Meisenheimer complexes, which are key intermediates in nucleophilic aromatic substitution reactions. scielo.br These calculations indicated that a forced planar structure of the parent molecule is energetically unfavorable by 13.5 kcal mol⁻¹, highlighting the steric strain induced by the adjacent nitro and halogen groups. scielo.br
Furthermore, DFT has been employed to calculate the electronic band structure of materials derived from dinitrobenzene precursors. For example, in a platinum complex synthesized from a derivative of 1,2-dibromo-4,5-dinitrobenzene (B1640907), hybrid DFT calculations were used to determine the electronic band gap. rsc.orgrsc.org Such calculations are vital for understanding the electronic properties of materials designed for applications like organic light-emitting diodes (OLEDs).
The electronic properties of this compound, such as the energies of its frontier molecular orbitals (HOMO and LUMO), can be reliably predicted using DFT. These parameters are fundamental in predicting the molecule's reactivity towards nucleophiles and electrophiles. The strong electron-withdrawing nature of the two nitro groups significantly lowers the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.
Table 1: Representative DFT-Calculated Properties for Dinitrobenzene Derivatives
| Property | Method | Value | Significance |
| Planarization Energy (1,2-dichloro-4,5-dinitrobenzene) | HF/6-31+G(d) | 13.5 kcal mol⁻¹ | Indicates steric strain between adjacent substituents. scielo.br |
| Electronic Band Gap ([Pt(bqd-dibutyl)₂]) | Hybrid DFT | 1.17 eV | Characterizes the material as a semiconductor. rsc.orgrsc.org |
This table is illustrative and based on data for closely related compounds due to the limited availability of specific DFT data for this compound in the provided search results. The principles and methods are directly applicable.
Prediction of Reactivity and Regioselectivity based on Electronic Structure
The electronic structure, as calculated by methods like DFT, is a powerful predictor of a molecule's reactivity and the regioselectivity of its reactions. For this compound, the two nitro groups are strong electron-withdrawing groups, making the aromatic ring highly electron-deficient.
This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr). The regioselectivity of such reactions—that is, which leaving group is replaced—can be predicted by examining the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and the calculated partial charges on the carbon atoms. In SNAr reactions, nucleophiles preferentially attack the carbon atom with the most positive partial charge and the largest LUMO coefficient. researchgate.net
In the case of 1,2-dichloro-4,5-dinitrobenzene, reaction with hydroxide (B78521) ion surprisingly leads to the displacement of a nitro group rather than a chlorine atom. scielo.brresearchgate.net This unusual regioselectivity is consistent with a high LUMO density on the carbon atoms adjacent to the nitro groups, making them the preferred sites for nucleophilic attack. scielo.br Similar principles would govern the reactivity of this compound, where the relative ease of displacement of iodide versus the nitro group would be dictated by the intricate electronic landscape of the molecule.
Table 2: Factors Influencing Regioselectivity in SNAr Reactions
| Electronic Factor | Influence on Reactivity | Computational Metric |
| Electron-Withdrawing Groups | Activate the ring towards nucleophilic attack. | Presence of groups like -NO₂. |
| Partial Atomic Charges | The most positive carbon is the primary site of attack. | Calculated via Mulliken, NBO, or other population analyses. |
| LUMO Distribution | The carbon with the largest LUMO coefficient is a likely reaction site. | Visualization of the LUMO or analysis of atomic orbital contributions. |
| Stability of Intermediates | The most stable Meisenheimer complex indicates the favored pathway. | DFT calculation of intermediate energies. researchgate.net |
Theoretical Studies on Orbital Interactions and Electronic Properties
A deeper understanding of the chemical properties of this compound can be gained by analyzing the interactions between its molecular orbitals. The orientation and energy of these orbitals dictate the molecule's spectroscopic properties and its ability to interact with other molecules.
Theoretical studies on related systems, such as platinum complexes derived from 1,2-dibromo-4,5-dinitrobenzene, have used DFT to analyze how molecular orbitals combine to form the crystalline orbitals of the solid-state material. rsc.orgrsc.org These analyses reveal how interactions between the π-systems of adjacent molecules and the metal centers lead to the observed electronic band structure. rsc.orgrsc.org
For this compound itself, a key feature is the interaction between the p-orbitals of the iodine atoms and the π-system of the benzene (B151609) ring. Additionally, the π-orbitals of the nitro groups are in conjugation with the ring, which is fundamental to their strong electron-withdrawing effect. These orbital interactions can be quantified and visualized using techniques like Natural Bond Orbital (NBO) analysis, which provides a picture of charge delocalization and hyperconjugative interactions. Such studies can explain phenomena like the steric repulsion between adjacent nitro and iodo groups, which can force the nitro groups to twist out of the plane of the ring, thereby altering the degree of orbital overlap and modulating the molecule's electronic properties.
Advanced Applications and Synthetic Utility of 1,2 Diiodo 4,5 Dinitrobenzene in Organic Synthesis
Precursor for the Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems
The rigid and highly functionalized core of 1,2-diiodo-4,5-dinitrobenzene makes it an ideal starting material for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems. These molecules are of significant interest in materials science and electronics due to their unique photophysical and charge-transport properties.
A key application of this compound is in the preparation of quinoxalenediyne precursors, which can undergo Bergman cyclization to form new aromatic rings. csus.edu For instance, it has been used as the starting material in the synthesis of 6,7-diethynylquinoxaline. csus.edu The synthetic route typically involves the transformation of the dinitro functionality into a diamine, which is then condensed to form the quinoxaline (B1680401) ring system. The iodo groups are subsequently replaced with ethynyl (B1212043) groups via Sonogashira cross-coupling reactions.
Detailed research has shown that the specific architecture of the resulting molecule significantly influences its reactivity. csus.edu By using this compound, chemists can create specific isomers, such as angularly fused quinoxalenediynes, which exhibit a strong preference for C1-C6 Bergman cyclization to produce a new, stable aromatic sextet. csus.edu This level of control is crucial for designing molecules with tailored electronic properties for advanced applications. The ability to construct larger PAHs is a driving force in developing new molecules for material science. uis.no
| Compound Name | Molecular Formula | Role |
| This compound | C₆H₂I₂N₂O₄ | Starting Material |
| 6,7-Diethynylquinoxaline | C₁₂H₆N₂ | Synthetic Intermediate |
| Quinoxalenediynes | Varies | Precursors for PAHs |
Building Block in the Construction of Diverse Heterocyclic Systems
The reactivity of this compound extends to its use as a foundational building block for a wide array of heterocyclic compounds. Its downstream products include important heterocyclic structures like benzo[g]quinoxaline. chemsrc.com The synthesis of these systems often leverages the dual functionality of the nitro and iodo groups.
One common strategy involves the reduction of the two nitro groups to form 4,5-diiodo-1,2-benzenediamine. This resulting ortho-diamine is a classic precursor for the formation of various six-membered heterocycles. For example, condensation with 1,2-dicarbonyl compounds yields quinoxaline derivatives. The remaining iodine atoms on the newly formed heterocyclic structure can then be used for further functionalization, such as introducing alkynyl groups or building larger fused systems through cross-coupling reactions. csus.edu
Alternatively, the iodine atoms can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This approach is analogous to the chemistry of the related compound 4,5-difluoro-1,2-dinitrobenzene, which reacts with diamines to form N-heteroacenes. nih.gov In such reactions, the fluorine atoms are displaced first, followed by one of the activated nitro groups, leading to the formation of phenazine-type structures. nih.gov This dual reactivity allows for the construction of complex, nitrogen-rich polycyclic systems that are of interest for their electronic and fluorescent properties. nih.gov The versatility of haloarenes in forming 5-, 6-, and 7-membered heterocycles through catalyzed reactions is a well-established principle in heterocyclic chemistry. acs.org
| Compound Name | Molecular Formula | Role/Product |
| This compound | C₆H₂I₂N₂O₄ | Building Block |
| Benzo[g]quinoxaline | C₁₂H₈N₂ | Downstream Product chemsrc.com |
| 4,5-Diiodo-1,2-benzenediamine | C₆H₆I₂N₂ | Synthetic Intermediate |
| N-heteroacenes | Varies | Target Molecular Class nih.gov |
| Phenazine | C₁₂H₈N₂ | Core Heterocyclic Structure |
Intermediate in the Development of Functional Materials and Polymers
The PAHs and heterocyclic systems synthesized from this compound are crucial intermediates in the development of advanced functional materials and polymers. The extended π-conjugation in these molecules is a key feature for applications in organic electronics, including organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). chemimpex.commpg.de
For example, derivatives such as 4,5-diamino-1,2-benzenedicarbonitrile, which can be conceptually derived from the this compound scaffold, are used as building blocks in the synthesis of polymers. lookchem.com The ability to create well-defined, large aromatic systems allows for the tuning of the material's band gap, charge carrier mobility, and photoluminescent properties. mpg.de
The architectural control afforded by using this compound as a starting material is paramount. By synthesizing specific isomers of PAHs or heterocycles, researchers can control the solid-state packing and intermolecular interactions of the resulting materials, which directly impacts their performance in electronic devices. csus.edu The development of novel polymers with unique properties is a significant area of research in polymer chemistry, often relying on versatile building blocks to create new materials for coatings, adhesives, and electronics. chemimpex.com
| Material Class | Precursor Type | Potential Application |
| Organic Semiconductors | Extended PAHs, Heterocycles | Field-Effect Transistors (FETs) |
| Organic Light-Emitting Diodes (OLEDs) | Fused Aromatic Systems | Energy-Efficient Displays |
| Novel Polymers | Diamino-derivatives | Advanced Coatings, Electronics chemimpex.com |
Utility in the Preparation of Complex Organic Molecules with Specific Architectures
The strategic placement of four reactive functional groups on the benzene (B151609) ring makes this compound an exceptionally useful tool for chemists aiming to construct complex organic molecules with a high degree of architectural specificity. The distinct reactivity of the iodo and nitro groups allows for sequential and site-selective transformations.
A prime example of this utility is the synthesis of isomeric quinoxalenediynes. csus.edu The choice of reaction pathways allows for the creation of either linear or angularly fused systems. These different architectures are not merely structural curiosities; they have distinct electronic properties and reactivity, such as different barriers for Bergman cyclization and different photochemical behaviors. csus.edu This demonstrates how a single, versatile starting material can be directed to produce molecules with predetermined shapes and functions.
This control is essential in fields like supramolecular chemistry and materials science, where the precise geometry of a molecule dictates its self-assembly behavior and its bulk properties. The ability to use this compound to build rigid, complex scaffolds is therefore a key enabling technology for creating novel, tailor-made functional molecules.
Future Directions and Emerging Research Avenues for 1,2 Diiodo 4,5 Dinitrobenzene
Development of Novel and Sustainable Synthetic Routes for Diiododinitrobenzenes
Current synthetic methods for producing diiododinitrobenzenes often involve harsh conditions and the use of hazardous reagents. Future research is increasingly focused on developing greener, more sustainable synthetic pathways.
One promising area is the exploration of biocatalysis, which utilizes enzymes to perform chemical transformations. gesundheitsindustrie-bw.de This approach offers the potential for milder reaction conditions, reduced energy consumption, and less environmental impact compared to traditional chemical synthesis. gesundheitsindustrie-bw.de The use of biocatalytic foams, for instance, allows for high enzyme concentrations and resistance to flow conditions in a reactor. gesundheitsindustrie-bw.de Additionally, research into plant-based methods for nanoparticle synthesis highlights the potential for eco-friendly and cost-effective chemical production. jwent.net These green chemistry approaches could be adapted for the synthesis of diiododinitrobenzenes, aiming to improve efficiency and sustainability. chemrxiv.org
The development of continuous-flow processes is another key area of interest. This technique can lead to safer and more scalable production by minimizing the accumulation of hazardous intermediates. Furthermore, the use of alternative, less toxic solvents and catalysts is a critical aspect of creating more sustainable synthetic routes. gesundheitsindustrie-bw.de Research into using agricultural by-products, such as rice husks, as a source for nanomaterials also points towards innovative and sustainable sourcing of chemical precursors. nih.gov
Exploration of New Reactivity Modes and Catalytic Transformations
The reactivity of 1,2-diiodo-4,5-dinitrobenzene is largely dictated by the interplay of its iodo and nitro substituents. The electron-withdrawing nature of the nitro groups makes the benzene (B151609) ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. brainly.com Future research will likely continue to explore the scope of these reactions, investigating the use of a wider range of nucleophiles to generate novel functionalized molecules. uni-muenchen.de
The iodine atoms also offer a handle for various catalytic cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. A key area of future research will be the development of more efficient and selective catalytic systems for these transformations, potentially utilizing novel ligands or metal catalysts. For instance, palladium-catalyzed reactions have been used to synthesize complex heterocyclic structures from related dinitrobenzene derivatives. nih.gov
Furthermore, the unique electronic properties of this compound make it an interesting candidate for exploring novel reactivity modes. This could include investigations into its potential as a precursor for highly energetic materials or its use in the synthesis of complex natural products. uni-muenchen.denih.gov The development of catalytic, stereoselective dihalogenation reactions of alkenes also presents opportunities for utilizing diiodo compounds in new ways. nih.gov
Advanced Computational Modeling for Predictive Chemical Synthesis
Computational chemistry is becoming an increasingly indispensable tool in predicting and understanding chemical reactivity and guiding synthetic efforts. For this compound, advanced computational modeling can provide deep insights into its electronic structure, reaction mechanisms, and spectroscopic properties.
Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving this compound, helping to predict the feasibility and selectivity of different synthetic routes. patonlab.com This predictive power can significantly reduce the amount of empirical experimentation required, saving time and resources. For example, computational modeling has been used to understand steric effects and charge density distributions in substituted nitrobenzenes, which influences their reactivity.
Moreover, computational methods can be used to predict the properties of novel materials derived from this compound. This includes predicting the electronic and optical properties of new polymers or the binding affinities of new drug candidates. The integration of Bayesian predictive synthesis (BPS) offers a sophisticated method for combining multiple predictive distributions, which can be applied to chemical synthesis to refine predictions and handle uncertainty. arxiv.orgresearchgate.neteconstor.euarxiv.orgkeio.ac.jp
Integration in Supramolecular Chemistry and Crystal Engineering for Tailored Materials
The iodine atoms in this compound are capable of forming halogen bonds, which are non-covalent interactions that can be used to direct the self-assembly of molecules into well-defined supramolecular structures. This makes the compound a valuable building block in the fields of supramolecular chemistry and crystal engineering.
Future research will likely focus on exploiting the halogen bonding capabilities of this compound to construct novel materials with tailored properties. This could include the design of porous materials for gas storage and separation, or the development of new crystalline materials with interesting optical or electronic properties. A study on iodoethynylnitrobenzenes demonstrated that the presence of electron-withdrawing nitro groups enhances the positive electrostatic potential on the iodine atom, making it a more effective halogen-bond donor. acs.org This principle can be applied to this compound to create strong and directional interactions for building complex architectures. acs.org
Comparative Studies with Other Dinitro-Diiodobenzene Isomers to Understand Structure-Reactivity Relationships
Understanding the relationship between a molecule's structure and its reactivity is a fundamental goal of chemistry. patonlab.commpg.dechemrxiv.org Comparative studies of this compound with its other isomers, such as 1,3-diiodo-4,6-dinitrobenzene and 1,4-diiodo-2,5-dinitrobenzene, can provide valuable insights into how the relative positions of the iodo and nitro groups influence the compound's properties.
These studies can involve comparing the rates and outcomes of various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. For example, the reactivity of different chloronitrobenzene isomers with sodium methoxide (B1231860) varies depending on the position of the nitro group. askfilo.com Similar trends would be expected for the diiodo-dinitrobenzene isomers.
Spectroscopic and computational analyses can also be used to probe the electronic and structural differences between the isomers. By correlating these differences with the observed reactivity, it is possible to develop a more comprehensive understanding of the structure-reactivity relationships. This knowledge can then be used to rationally design new molecules with specific desired properties. The Hammett equation, for instance, provides a framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants in aromatic systems. libretexts.org
Interactive Data Table of Compounds
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic techniques are essential for confirming the structure and purity of 1,2-Diiodo-4,5-dinitrobenzene?
- Methodological Answer :
- 1H-NMR is critical for identifying aromatic and substituent hydrogen environments. For example, methyl and aromatic protons in analogous compounds show distinct signals at δ 2.2–2.5 ppm (methyl) and δ 7.0–8.0 ppm (aromatic) .
- IR spectroscopy helps confirm functional groups (e.g., nitro groups at ~1520 cm⁻¹ and 1350 cm⁻¹) .
- Single-crystal X-ray diffraction resolves molecular geometry. Use SHELX software (SHELXL for refinement) to determine bond lengths (e.g., C–I ≈ 2.10 Å) and angles. Heavy-atom (I) scattering requires absorption correction (e.g., multi-scan methods) .
Q. What are the critical parameters to consider during single-crystal X-ray diffraction analysis of this compound?
- Methodological Answer :
- Absorption correction : High Z atoms (I) necessitate multi-scan techniques (e.g., SORTAV) to mitigate absorption errors .
- Space group determination : Monoclinic systems (e.g., P2₁/n) are common for diiodo derivatives, with unit cell parameters (e.g., a ≈ 9.45 Å, β ≈ 110°) verified via reflection matching .
- Refinement : Use SHELXL with constraints for H atoms (e.g., C–H = 0.93–0.96 Å) and isotropic displacement parameters for heavy atoms .
Q. How can hydrogen atom positions be resolved in crystallographic studies of heavy-atom-containing compounds like this compound?
- Methodological Answer :
- Due to the dominance of iodine in scattering, H atoms are often geometrically constrained. For example, methyl H atoms are placed in idealized positions (C–H = 0.96 Å) and refined using riding models .
- Difference Fourier maps may reveal aromatic H positions, but low electron density requires constraints during refinement .
Advanced Research Questions
Q. How do electron-withdrawing nitro groups influence halogen bonding and crystal packing compared to methoxy or methyl substituents?
- Methodological Answer :
- Halogen bonding : Nitro groups reduce electron density on iodine, weakening I···I interactions (e.g., 4.17–4.21 Å in dimethoxy analogs) compared to stronger I···O contacts in electron-rich systems. Computational analysis (DFT) can quantify bond strength .
- Crystal packing : Nitro groups favor antiparallel dipole arrangements, leading to layered structures (e.g., hexagonal close-packing) rather than the interlocking chains seen in methoxy derivatives. Compare I···I distances and torsion angles across analogs .
Q. What strategies can utilize this compound in charge-transfer cocrystals for optoelectronic applications?
- Methodological Answer :
- Pair with electron-rich donors (e.g., pyromellitic diimides) to form cocrystals. Monitor charge transfer via UV-Vis (broad absorption bands) and photoluminescence quenching .
- Optimize cocrystal packing via halogen bonding (I···O/N interactions) and π-stacking. Use single-crystal XRD to validate donor-acceptor distances and alignment .
Q. How can computational methods like DFT complement experimental data to elucidate electronic structure and reactivity?
- Methodological Answer :
- Geometry optimization : Compare calculated bond lengths (e.g., C–I, C–NO₂) with XRD data to validate force fields .
- Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., nitro groups lower LUMO, enhancing electron affinity). Couple with cyclic voltammetry for validation .
Contradiction Analysis
Q. How can discrepancies in reported I···I distances across halogenated benzene derivatives be resolved?
- Methodological Answer :
- Contextualize substituent effects : Methoxy groups enhance I···I interactions (4.17 Å) via electron donation, while nitro groups reduce contact strength (4.21–4.31 Å) .
- Statistical analysis : Compile crystallographic data (CSD database) to establish trends. Use Hirshfeld surface analysis to quantify intermolecular contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
